2,4-dichloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as dichlorobenzamide derivatives, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involved reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .Scientific Research Applications
Chemical Synthesis and Biological Screening
- Chlorosulfonation of N-Benzyl Carboxamides : The reaction of N-benzyl p-chloro- and 2,4-dichloro-benzamide with chlorosulfonic acid led to the formation of corresponding p-sulfonyl chlorides, which were further condensed with nucleophiles, providing 22 derivatives. These compounds' spectral data and preliminary biological screening against fungi, insects, and weeds were discussed (Cremlyn, Ellis, & Pinney, 1989).
Structural Analysis
- N-(2,4-Dichlorophenyl)benzamide Study : The structure of N-(2,4-Dichlorophenyl)benzamide was analyzed, noting the conformations of N—H and C=O bonds and the angles formed by the amide group with benzoyl rings. The study provided insights into the molecular structure and interactions (Gowda et al., 2008).
Antimicrobial Properties
- Thiourea Derivatives and Antipathogenic Activity : Acylthioureas, including derivatives with 2,4-dichlorophenyl, were synthesized and characterized for their interaction with bacterial cells. The study showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Crystallography and Molecular Structure
- Crystal Structure of Benzamide Derivatives : Investigations into the crystal structure of various benzamide derivatives, including those with dichlorophenyl groups, provided insights into molecular conformations and intermolecular interactions. This research helps in understanding the physical characteristics of these compounds (Gowda et al., 2008; Saeed et al., 2010).
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-10-1-4-12(5-2-10)21-8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWENPFPLZWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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